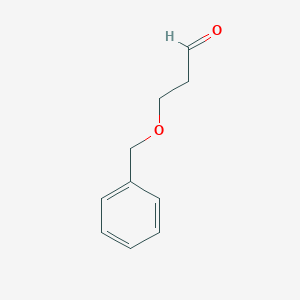

3-(Benzyloxy)propanal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylmethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSYAMHYCYOWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447162 | |

| Record name | 3-(Benzyloxy)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19790-60-4 | |

| Record name | 3-(Benzyloxy)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Benzyloxy)propanal chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Benzyloxy)propanal

Abstract

This compound, also known as 3-(phenylmethoxy)propanal, is a bifunctional organic molecule featuring a terminal aldehyde and a benzyl ether. This unique structural combination makes it a valuable and versatile intermediate in multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, including carbon-carbon bond formation, oxidation, and reduction. Simultaneously, the robust benzyloxy group provides a stable protecting group for a primary alcohol, which can be selectively removed under specific conditions. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.

Introduction and Significance

In the landscape of synthetic organic chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. This compound (CAS No. 19790-60-4) emerges as a significant reagent in this context.[1][2] Its structure incorporates a reactive aldehyde functionality and a protected primary alcohol. The benzyl ether is a widely used protecting group due to its general stability across a broad range of reaction conditions (e.g., acidic, basic, and many oxidative/reductive environments) and its susceptibility to cleavage via catalytic hydrogenolysis. This allows for the selective manipulation of the aldehyde group while the hydroxyl functionality remains masked, to be revealed at a later, strategic point in a synthetic sequence. This guide will delve into the essential physicochemical properties, spectroscopic signatures, synthetic routes, and reaction profiles that define the utility of this important chemical intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting.

Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. It is typically a colorless to light yellow liquid under standard conditions.[3]

| Property | Value | Source(s) |

| CAS Number | 19790-60-4 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][4] |

| Molecular Weight | 164.20 g/mol | [1][5] |

| IUPAC Name | 3-(phenylmethoxy)propanal | [1] |

| Synonyms | 3-Benzyloxypropionaldehyde, 3-Benzyloxy-1-propanal | [3] |

| Density | ~1.059 g/mL at 25 °C | [3] |

| Boiling Point | 262.6 ± 15.0 °C at 760 mmHg (Predicted) | [3][6] |

| Flash Point | >110 °C | [3] |

| Refractive Index | n20/D 1.512 | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis or before use.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the aldehydic, benzylic, aromatic, and propyl chain protons. Key expected signals include a triplet for the aldehydic proton (CHO) around 9.8 ppm, a singlet for the benzylic protons (OCH₂) around 4.5 ppm, a multiplet for the aromatic protons between 7.2-7.4 ppm, and triplets for the two methylene groups of the propyl chain.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon above 200 ppm, along with signals for the aromatic carbons, the benzylic carbon, and the two aliphatic carbons of the propyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically appearing around 1720-1740 cm⁻¹. Other significant peaks include C-H stretches from the aromatic and aliphatic portions and a C-O stretch from the ether linkage.[7]

-

Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight of the compound.[1]

Synthesis and Experimental Protocols

This compound is not typically prepared in a single step. The most common and logical synthetic strategy involves a two-step sequence: first, the mono-benzylation of a C3 diol, followed by the selective oxidation of the remaining primary alcohol to the aldehyde.

Synthetic Workflow

Protocol 1: Synthesis of 3-Benzyloxy-1-propanol

This protocol is adapted from established procedures for the mono-alkylation of diols.[8][9] The key challenge is to minimize the formation of the di-benzylated byproduct. Using an excess of the diol is a common strategy to favor mono-substitution.

Materials:

-

1,3-Propanediol

-

Benzyl chloride or Benzyl bromide

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1,3-propanediol (e.g., 3 equivalents) in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the more nucleophilic alkoxide. Adding it slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution.

-

Alkylation: After stirring for 30-60 minutes at 0 °C, add benzyl bromide (1.0 equivalent) dropwise via a syringe. Rationale: The in-situ generated alkoxide attacks the electrophilic benzylic carbon in an Sₙ2 reaction. Dropwise addition prevents localized overheating.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by slowly adding water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under high vacuum to yield pure 3-benzyloxy-1-propanol as a colorless liquid.[8]

Protocol 2: Oxidation to this compound

The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation.

Materials:

-

3-Benzyloxy-1-propanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure:

-

Setup: To a solution of 3-benzyloxy-1-propanol (1.0 equivalent) in anhydrous DCM, add PCC (1.5 equivalents). Rationale: PCC is a mild oxidizing agent that is soluble in DCM, allowing for a homogeneous reaction. An excess is used to ensure complete conversion.

-

Reaction: Stir the resulting heterogeneous mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts. Rationale: This is a standard workup for PCC oxidations. The silica adsorbs the dark, tarry chromium salts, simplifying purification.

-

Purification: Wash the silica plug thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography if necessary.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its aldehyde functional group. The benzyloxy group is largely unreactive under the conditions used for aldehyde manipulations.

-

Oxidation: Can be readily oxidized to 3-(benzyloxy)propanoic acid using stronger oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde is easily reduced back to 3-benzyloxy-1-propanol using mild reducing agents such as sodium borohydride (NaBH₄).[10]

-

Nucleophilic Addition: As a typical aldehyde, it undergoes nucleophilic addition with Grignard reagents, organolithium reagents, and cyanides to form secondary alcohols and cyanohydrins, respectively.

-

Wittig Reaction: It reacts with phosphorus ylides in the Wittig reaction to form alkenes, providing a powerful method for C=C bond formation.

-

Reductive Amination: It can be converted into amines via reductive amination, reacting with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride.

-

Deprotection: The benzyl ether can be cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst) to unmask the primary alcohol. This deprotection is a key step in many synthetic routes where the hydroxyl group is needed for a subsequent transformation.

The precursor, 3-benzyloxy-1-propanol, has been utilized as a starting material in the total synthesis of complex molecules like (+)-cocaine, highlighting the importance of this structural motif in advanced organic synthesis.[10]

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring safety and maintaining the chemical integrity of this compound.

-

Hazard Identification: The compound is classified as an irritant. According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319).[1][10] It may also cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory.[10][11] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.[12] Use non-sparking tools and prevent the buildup of electrostatic charge.

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[12] For long-term stability and to prevent oxidation, it is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures, such as in a freezer at -20°C or refrigerated at 2-8°C.[3][5]

Conclusion

This compound is a highly valuable bifunctional building block in modern organic synthesis. Its utility is derived from the orthogonal reactivity of its aldehyde and protected alcohol functionalities. The ability to perform a wide range of transformations at the aldehyde center while the hydroxyl group remains masked by a stable, yet readily cleavable, benzyl group provides synthetic chemists with significant strategic advantages. A firm grasp of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10888261, this compound.

- PrepChem (2023). Synthesis of 3-Benzyloxy-1-propanol (14).

- Chemsrc (2025). This compound Chemical Properties.

- SpectraBase. 3-Benzyloxy-1-propanol - Optional[ATR-IR] - Spectrum.

- Arctom. CAS NO. 19790-60-4 | this compound.

Sources

- 1. This compound | C10H12O2 | CID 10888261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19790-60-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 3-BENZYLOXY-PROPIONALDEHYDE | 19790-60-4 [chemicalbook.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. 19790-60-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CAS#:19790-60-4 | Chemsrc [chemsrc.com]

- 7. 3-Benzyloxy-1-propanol, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. prepchem.com [prepchem.com]

- 9. 3-Benzyloxy-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 10. 3-Benzyloxy-1-propanol 97 4799-68-2 [sigmaaldrich.com]

- 11. This compound | 19790-60-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to 3-(Benzyloxy)propanal: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: Unveiling a Versatile Aldehyde

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to achieving efficiency, selectivity, and novelty. 3-(Benzyloxy)propanal, a bifunctional molecule featuring a terminal aldehyde and a benzyl ether, represents a quintessential example of such a strategic synthon. The aldehyde group serves as a reactive handle for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, while the benzyloxy group provides a stable, yet readily cleavable, protecting group for a primary alcohol. This dual functionality makes it an invaluable intermediate in the multi-step synthesis of complex molecular architectures, from natural products to novel pharmaceutical agents.

This technical guide provides an in-depth exploration of this compound, moving beyond simple catalog data to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, detail robust and validated synthetic protocols, and explore its current and potential applications as a strategic component in the drug discovery pipeline.

Part 1: Core Physicochemical & Spectroscopic Profile

A comprehensive understanding of a reagent's physical properties is the foundation of its effective use in experimental design. This compound is a colorless to light yellow liquid under standard conditions. Its key properties are summarized below for rapid reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 164.20 g/mol | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| CAS Number | 19790-60-4 | [1][2] |

| IUPAC Name | 3-(Phenylmethoxy)propanal | [1] |

| Synonyms | 3-Benzyloxy-1-propanal, 3-Benzyloxypropionaldehyde | [3][4] |

| Density | ~1.059 g/mL at 25 °C | [2] |

| Boiling Point | 262.6 ± 15.0 °C at 760 mmHg (Predicted) | |

| Refractive Index | n20/D ~1.512 | [2] |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic characterization is critical for reaction monitoring and product validation. For this compound, one would expect the following characteristic signals:

-

¹H NMR: A distinctive singlet for the aldehydic proton (CHO) at ~9.8 ppm. The benzylic protons (OCH₂Ph) would appear as a singlet around 4.5 ppm, with the aromatic protons of the benzyl group resonating between 7.2-7.4 ppm. The two methylene groups of the propyl chain would present as triplets, integrating to two protons each.

-

¹³C NMR: The aldehyde carbon would be highly deshielded, appearing around 202 ppm. The benzylic carbon and the carbons of the propyl chain would be found in the 60-75 ppm region, with the aromatic carbons appearing between 127-138 ppm.

-

IR Spectroscopy: A strong, sharp carbonyl (C=O) stretch characteristic of an aldehyde would be prominent around 1720-1740 cm⁻¹. C-O ether stretches would be visible in the 1100 cm⁻¹ region.

Part 2: Synthesis, Purification, and Safe Handling

The reliable synthesis of this compound is most effectively achieved via a two-step sequence starting from commercially available 1,3-propanediol. This pathway involves the selective protection of one hydroxyl group as a benzyl ether, followed by the mild oxidation of the remaining primary alcohol to the target aldehyde.

Sources

An In-depth Technical Guide to 3-(Benzyloxy)propanal: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)propanal is a valuable bifunctional organic molecule that serves as a key building block in the synthesis of a variety of more complex chemical entities. Its structure, incorporating both a reactive aldehyde group and a benzyl-protected hydroxyl moiety, allows for selective chemical transformations, making it a versatile intermediate in multistep synthetic pathways. The benzyl ether provides a stable protecting group that can be removed under specific conditions, while the aldehyde functionality is a gateway to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in research and drug development.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is crucial for effective scientific communication. This compound is known by several names, which can be found across chemical literature and supplier catalogs.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(phenylmethoxy)propanal .[1][2]

Common synonyms include:

-

3-Benzyloxy-1-propanal

-

3-Benzyloxypropionaldehyde

-

3-(Phenylmethoxy)propanal[3]

-

Propanal, 3-(phenylmethoxy)-[2]

-

3-Oxopropyl benzyl ether[4]

Understanding these different naming conventions is essential for conducting thorough literature searches and for sourcing the compound from commercial suppliers.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental for its handling, storage, and use in experimental setups.

| Property | Value | Source |

| CAS Number | 19790-60-4 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.059 g/mL at 25 °C | |

| Refractive Index | n20/D 1.512 | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of its corresponding primary alcohol, 3-(benzyloxy)-1-propanol. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a widely used and reliable method for this transformation.

Synthesis of the Precursor: 3-(Benzyloxy)-1-propanol

The starting material, 3-(benzyloxy)-1-propanol, can be readily prepared from 1,3-propanediol.

Experimental Protocol: Synthesis of 3-(Benzyloxy)-1-propanol [1]

-

In a 2 L flask, dissolve 1,3-propanediol (38 g, 0.5 moles) and benzyl bromide (85.5 g, 0.5 moles) in 500 mL of dry tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice/salt bath.

-

Add potassium tert-butoxide (56 g, 0.5 moles) portion-wise, ensuring the internal temperature does not exceed 20°C.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the mixture into 1 L of 2N HCl and 1 L of water.

-

Saturate the aqueous layer with NaCl and extract with 1.5 L of diethyl ether.

-

Wash the organic phase three times with water, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the crude product as an oil.

-

Purify the oil by distillation under reduced pressure (e.g., ~0.05 mmHg, 95-105°C) to obtain pure 3-(benzyloxy)-1-propanol as a colorless liquid.

Oxidation to this compound: The Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA). This method is favored for its mild reaction conditions, which are compatible with a wide range of functional groups.

Causality Behind Experimental Choices:

-

Low Temperature (-78°C): The reaction is conducted at low temperatures to control the formation of the reactive intermediate, the alkoxysulfonium ylide, and to prevent side reactions.

-

Oxalyl Chloride: This is the activating agent for DMSO. Its reaction with DMSO forms the electrophilic species that reacts with the alcohol.

-

Triethylamine (TEA): As a hindered, non-nucleophilic base, TEA facilitates the deprotonation of the intermediate to form the ylide, which then collapses to the desired aldehyde and dimethyl sulfide.

Below is a diagram illustrating the workflow for the Swern oxidation.

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Experimental Protocol: Swern Oxidation of 3-(Benzyloxy)-1-propanol

-

To a stirred solution of oxalyl chloride (2.0 equivalents) in dry dichloromethane (DCM) at -78°C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in DCM dropwise.

-

Stir the mixture for 15 minutes at -78°C.

-

Add a solution of 3-(benzyloxy)-1-propanol (1.0 equivalent) in DCM dropwise to the reaction mixture.

-

Stir for 30 minutes at -78°C.

-

Add triethylamine (5.0 equivalents) dropwise to the mixture.

-

Continue stirring at -78°C for 15 minutes, then allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Reactivity and Applications in Research and Drug Development

The aldehyde functionality in this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceutically active compounds.

Key Reactions of the Aldehyde Group

-

Wittig Reaction: this compound can undergo Wittig olefination to form alkenes. This reaction is fundamental for extending the carbon chain and introducing a double bond, which can be further functionalized.[5][6]

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ to the corresponding amine. This is a powerful method for forming carbon-nitrogen bonds.[7][8]

-

Aldol and Related Condensations: As an enolizable aldehyde, it can participate in aldol reactions to form β-hydroxy carbonyl compounds, providing a route to polyketide-like structures.

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde yields secondary alcohols.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the benzyloxy group allows for late-stage deprotection to reveal a primary alcohol, which can be a key pharmacophore or a point for further derivatization.

Synthesis of Anticancer Agents: this compound derivatives have been utilized in the synthesis of novel compounds with potential therapeutic applications. For instance, related benzyloxy-containing aldehydes are precursors to benzyloxybenzaldehyde derivatives that have shown significant anticancer activity against cell lines such as HL-60 by inducing apoptosis and arresting the cell cycle.[9][10] Furthermore, derivatives of 3-(benzyloxy)propanoic acid, which can be synthesized from this compound, have been incorporated into quinoxaline structures to create N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. These compounds have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, including PC-3, HeLa, HCT-116, and MCF-7.[3]

Synthesis of Antiviral Compounds: The structural motif present in this compound is relevant in the development of antiviral agents. While direct use of this compound in a specific antiviral drug is not extensively documented in the provided results, the synthesis of various benzo-heterocyclic amine compounds with broad-spectrum antiviral activities highlights the importance of such building blocks in medicinal chemistry.[11][12][13][14] For example, a patent for compounds useful in treating influenza virus infections describes the synthesis of complex heterocyclic structures where benzyloxy-containing side chains are present.[15]

The following diagram illustrates a general synthetic pathway where this compound is used as a key intermediate.

Caption: Synthetic utility of this compound in generating diverse functionalized molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, typically between 2-8°C, in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a highly useful and versatile synthetic intermediate. Its bifunctional nature, combining a reactive aldehyde with a stable benzyl-protected alcohol, provides chemists with a powerful tool for the construction of complex molecular architectures. The straightforward synthesis and the predictable reactivity of its functional groups make it an attractive building block in the fields of organic synthesis, medicinal chemistry, and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to effectively harnessing its synthetic potential.

References

- PrepChem. (n.d.). Synthesis of 3-Benzyloxy-1-propanol (14).

- Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544.

- Al-Warhi, T., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(15), 5891.

- PubMed. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.

- Google Patents. (2021). WO2021007506A1 - Compounds useful to treat influenza virus infections.

- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). A Solvent Free Wittig Reaction.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366).

- Beyond Benign. (n.d.). Wittig Reaction.

- SpectraBase. (n.d.). 3-Benzyloxy-1-propanol - Optional[MS (GC)] - Spectrum.

- PubChem. (n.d.). This compound.

- National Center for Biotechnology Information. (2014). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds.

- University of California, Davis. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!.

- National Institutes of Health. (2020). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- Web Pages at PSU. (n.d.). Experiment 8: Wittig Reaction.

- Green Chemistry Teaching and Learning Community. (2023). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment.

- YouTube. (2023). Reductive Amination.

- The Open Medicinal Chemistry Journal. (2020). Antiviral Activity of Benzotriazole Based Derivatives.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- MDPI. (2020). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives.

- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound | C10H12O2 | CID 10888261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 19790-60-4 | 2615-1-2W | MDL MFCD00506599 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. beyondbenign.org [beyondbenign.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 15. WO2021007506A1 - Compounds useful to treat influenza virus infections - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 3-(Phenylmethoxy)propanal

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Molecule

3-(Phenylmethoxy)propanal, also known as 3-(benzyloxy)propanal, is a bifunctional organic molecule featuring a terminal aldehyde and a benzyl ether. Its chemical structure dictates its physical behavior, influencing its reactivity, solubility, and handling characteristics. A thorough understanding of these properties is paramount for its successful application in organic synthesis, medicinal chemistry, and materials science.

Core Physicochemical Properties

The fundamental physical constants of 3-(Phenylmethoxy)propanal provide a foundational understanding of its behavior in a laboratory setting. These properties have been determined through a variety of experimental techniques, the choice of which is dictated by the nature of the property being measured.

Structural and Molecular Identifiers

A unique set of identifiers ensures the unambiguous identification of 3-(Phenylmethoxy)propanal across different databases and chemical inventories.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 19790-60-4 | |

| InChI | InChI=1S/C10H12O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2 | [1] |

| SMILES | C1=CC=C(C=C1)COCCC=O | [1] |

Expert Insight: The combination of a flexible alkyl chain, a polar aldehyde group, and a nonpolar benzyl group gives 3-(Phenylmethoxy)propanal an amphiphilic character, which is a key determinant of its solubility and chromatographic behavior.

Macroscopic Physical Properties

The following table summarizes the key macroscopic physical properties of 3-(Phenylmethoxy)propanal.

| Property | Value | Experimental Context and Causality |

| Physical State | Liquid | The absence of a reported melting point and its description in supplier catalogs indicate that 3-(Phenylmethoxy)propanal exists as a liquid at standard temperature and pressure. |

| Appearance | Colorless to light yellow liquid | Visual inspection is the primary method for determining the appearance of a chemical. The color can be indicative of purity, with darker colors often suggesting the presence of impurities. |

| Boiling Point | 262.6 ± 15.0 °C at 760 mmHg (Predicted) 70 °C at 3 mmHg | The boiling point at atmospheric pressure is a predicted value, likely derived from computational models based on the compound's structure.[2] The experimental value at reduced pressure is determined by vacuum distillation, a technique employed for compounds that may decompose at their atmospheric boiling point. The significant difference between the two values highlights the importance of pressure in determining the boiling point. |

| Melting Point | N/A | The lack of a reported melting point from multiple sources suggests that the freezing point of 3-(Phenylmethoxy)propanal is below standard room temperature.[2] |

| Density | 1.06 g/cm³ at 20°C | Density is typically measured using a pycnometer or a digital density meter. This value is crucial for converting between mass and volume, which is a common requirement in synthetic protocols. |

| Refractive Index (n_D²⁰) | 1.512 | The refractive index is a measure of how light propagates through a substance and is determined using a refractometer. It is a sensitive indicator of purity and can be used for quality control purposes. |

| Flash Point | 112 °C | The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. This is a critical safety parameter determined using a closed-cup or open-cup apparatus. |

Experimental Protocol: Determination of Boiling Point at Reduced Pressure

The boiling point of a liquid at a pressure other than atmospheric is determined using a vacuum distillation apparatus. This technique is essential for compounds that are thermally sensitive.

Caption: Workflow for determining boiling point under reduced pressure.

Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Soluble | The presence of the aldehyde group allows for hydrogen bonding with protic solvents. |

| Polar Aprotic (e.g., Acetone, Ethyl Acetate, Dichloromethane) | Soluble | The overall polarity of the molecule, contributed by the ether and aldehyde functionalities, suggests good miscibility with these solvents. |

| Nonpolar Aprotic (e.g., Toluene, Hexane) | Sparingly Soluble to Insoluble | The nonpolar benzyl group may provide some solubility in aromatic solvents like toluene, but the polar aldehyde group will limit its miscibility with highly nonpolar solvents like hexane. |

| Aqueous (e.g., Water) | Sparingly Soluble to Insoluble | The large hydrophobic benzyl group is expected to significantly limit its solubility in water, despite the presence of the polar aldehyde and ether groups. |

Expert Insight: For chromatographic purification, a solvent system of ethyl acetate and hexanes is likely to be effective, allowing for the modulation of polarity to achieve good separation.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and purity assessment of 3-(Phenylmethoxy)propanal.

Mass Spectrometry (MS)

A GC-MS spectrum of 3-(Phenylmethoxy)propanal is available, providing information about its molecular weight and fragmentation pattern.[1][3]

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 164, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: The benzylic ether linkage is a likely site for fragmentation. A prominent peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a characteristic fragment for benzyl-containing compounds. Other fragments would arise from the cleavage of the propyl chain and the loss of the aldehyde group.

Caption: Predicted mass spectrometry fragmentation of 3-(Phenylmethoxy)propanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃):

-

~9.8 ppm (t, 1H): Aldehydic proton, appearing as a triplet due to coupling with the adjacent CH₂ group.

-

~7.3 ppm (m, 5H): Aromatic protons of the phenyl group.

-

~4.5 ppm (s, 2H): Methylene protons of the benzyl group (PhCH₂O-).

-

~3.7 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-OCH₂-).

-

~2.8 ppm (dt, 2H): Methylene protons adjacent to the aldehyde group (-CH₂CHO).

Predicted ¹³C NMR (CDCl₃):

-

~202 ppm: Aldehyde carbonyl carbon.

-

~138 ppm: Quaternary aromatic carbon of the phenyl group attached to the CH₂O moiety.

-

~128-127 ppm: Aromatic CH carbons of the phenyl group.

-

~73 ppm: Methylene carbon of the benzyl group (PhCH₂O-).

-

~65 ppm: Methylene carbon adjacent to the ether oxygen (-OCH₂-).

-

~44 ppm: Methylene carbon adjacent to the aldehyde group (-CH₂CHO).

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Phenylmethoxy)propanal would exhibit characteristic absorption bands corresponding to its functional groups.

-

~2820 and 2720 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet), a diagnostic peak for aldehydes.

-

~1725 cm⁻¹: Strong C=O stretch of the aldehyde.

-

~3030 cm⁻¹: Aromatic C-H stretch.

-

~2940 and 2860 cm⁻¹: Aliphatic C-H stretch.

-

~1100 cm⁻¹: C-O stretch of the ether.

-

~1600 and 1495 cm⁻¹: C=C stretching of the aromatic ring.

Safety and Handling

3-(Phenylmethoxy)propanal is classified as an irritant.[1] It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 3-(Phenylmethoxy)propanal, grounded in available experimental data and expert interpretation. By understanding these fundamental characteristics, researchers can confidently and safely employ this versatile molecule in their synthetic endeavors.

References

- PrepChem. Synthesis of 3-Benzyloxy-1-propanol (14). [Link]

- Chemsrc. This compound. [Link]

- PubChem. This compound. [Link]

- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

- National Center for Biotechnology Information. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). [Link]

- SpectraBase. 3-Benzyloxypropanal. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Benzyloxy)propanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(benzyloxy)propanal. As a molecule incorporating both an aldehyde and a benzyl ether, its spectrum presents a rich source of information for structural elucidation. This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, offering a systematic interpretation valuable for researchers in organic synthesis and medicinal chemistry.

Introduction: The Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] By probing the magnetic properties of hydrogen nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a multifunctional compound like this compound, ¹H NMR serves as a critical tool for confirming its synthesis and purity. The distinct electronic environments of the aldehydic, aliphatic, benzylic, and aromatic protons give rise to a characteristic set of signals, each with a specific chemical shift, integration, and multiplicity.

Theoretical Principles: A Refresher

A fundamental understanding of three key concepts is essential for interpreting any ¹H NMR spectrum:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton.[1] Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

-

Integration: The area under each signal is proportional to the number of protons it represents.[1] This provides a quantitative measure of the relative abundance of each type of proton in the molecule.

-

Spin-Spin Coupling (J-coupling): The interaction of the magnetic moments of neighboring, non-equivalent protons causes signals to split into multiple lines (multiplets).[2][3] The multiplicity of a signal is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The coupling constant, J, measured in Hertz (Hz), is the distance between the lines of a multiplet and is a measure of the strength of the coupling interaction.[3]

Structural Features of this compound and Their Predicted ¹H NMR Signatures

The structure of this compound (C₁₀H₁₂O₂) contains several distinct proton environments that will be analyzed in detail.

Figure 1. Structure of this compound with proton labeling.

| Proton(s) | Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Aldehydic CH | Hₐ | 1H | 9.5 - 10.5 | Triplet (t) | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.[4][5][6] It is coupled to the two adjacent protons on C2 (Hᵦ), resulting in a triplet. |

| Methylene CH₂ -CHO | Hᵦ | 2H | 2.6 - 2.8 | Triplet of triplets (tt) or multiplet (m) | These protons are alpha to the electron-withdrawing carbonyl group, shifting them downfield.[7][8] They are coupled to the aldehydic proton (Hₐ) and the two protons on C3 (Hᵧ), which would theoretically result in a triplet of triplets. However, if the coupling constants are similar, this may appear as a quintet. In practice, it is often observed as a complex multiplet.[9] |

| Methylene CH₂ -O | Hᵧ | 2H | 3.6 - 3.8 | Triplet (t) | These protons are adjacent to the electronegative ether oxygen, causing a downfield shift. They are coupled to the two protons on C2 (Hᵦ), resulting in a triplet. |

| Benzylic CH₂ | H₈ | 2H | 4.4 - 4.6 | Singlet (s) | The benzylic protons are adjacent to both an oxygen atom and an aromatic ring, leading to a significant downfield shift.[10] As there are no protons on the adjacent oxygen or the aromatic carbon, this signal appears as a singlet. |

| Aromatic CH | Hₐᵣ | 5H | 7.2 - 7.4 | Multiplet (m) | Protons on an aromatic ring typically resonate in this region due to the ring current effect.[11][12] The five protons of the monosubstituted benzene ring will have slightly different chemical environments, leading to a complex multiplet. |

Experimental Protocol: ¹H NMR Sample Preparation

For reliable and high-resolution spectra, proper sample preparation is crucial.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. The use of a deuterated solvent is standard practice to avoid a large solvent signal in the ¹H NMR spectrum.[13] TMS is used as an internal standard and is set to 0.0 ppm.[13][14]

-

Gently vortex the mixture until the sample is completely dissolved.

-

Carefully transfer the solution into a clean, dry NMR tube using a pipette.

-

Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

Interpreting the Spectrum: A Step-by-Step Walkthrough

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]

- 3. Spin spin coupling and coupling constant | PPTX [slideshare.net]

- 4. fiveable.me [fiveable.me]

- 5. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 6. Video: π Electron Effects on Chemical Shift: Overview [jove.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-(Benzyloxy)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(benzyloxy)propanal. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of 13C NMR spectroscopy, offers a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the predicted 13C NMR spectrum of the target molecule. By synthesizing technical accuracy with practical insights, this guide serves as a valuable resource for the structural elucidation and characterization of this compound and related compounds.

Introduction: The Significance of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of an organic molecule.[1] Unlike 1H NMR, which provides information about the protons in a molecule, 13C NMR focuses on the carbon nuclei. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, providing invaluable information about the number of non-equivalent carbons and their chemical environments. The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and steric effects.[2][3]

This compound (C₁₀H₁₂O₂) is a bifunctional molecule containing an aldehyde and a benzyl ether. These functional groups, along with the aromatic ring and the aliphatic chain, create a distinct pattern of carbon environments, making it an excellent case study for the application of 13C NMR spectroscopy in structural analysis. Understanding the 13C NMR spectrum of this molecule is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

Predicted 13C NMR Chemical Shifts for this compound

Below is a table summarizing the predicted 13C NMR chemical shifts for each carbon atom in this compound, along with their assignments.

| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) |

| C1 | Aldehyde (CHO) | ~202 |

| C2 | Methylene (-CH₂-) adjacent to aldehyde | ~45 |

| C3 | Methylene (-CH₂-) adjacent to ether oxygen | ~65 |

| C4 | Methylene (-CH₂-) of benzyl group | ~73 |

| C5 | Quaternary carbon of benzyl group | ~138 |

| C6 | Ortho carbons of benzyl group | ~128 |

| C7 | Meta carbons of benzyl group | ~128 |

| C8 | Para carbon of benzyl group | ~127 |

Note: These are predicted values and may vary slightly from experimental results. The prediction was performed using a standard online NMR prediction tool.

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, a standardized experimental procedure should be followed. The protocol described below is a self-validating system designed to ensure accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of this compound at a concentration of approximately 50-100 mg/mL in the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference standard, with its 13C signal set to 0.0 ppm.[1]

-

Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the 13C probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0 to 220 ppm).

-

Acquisition Time (AT): Typically set to 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds between pulses is crucial to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate signal intensities.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a significant number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.

Spectral Analysis and Interpretation

The predicted 13C NMR spectrum of this compound reveals eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The interpretation of these signals is based on established principles of 13C NMR spectroscopy.

-

Aldehyde Carbon (C1, ~202 ppm): The carbonyl carbon of the aldehyde group is the most downfield signal in the spectrum.[1][4][5] This significant deshielding is due to the strong electron-withdrawing effect of the double-bonded oxygen atom and the sp² hybridization of the carbon.[1]

-

Methylene Carbon adjacent to Aldehyde (C2, ~45 ppm): This methylene carbon is deshielded by the adjacent electron-withdrawing aldehyde group.

-

Methylene Carbon adjacent to Ether Oxygen (C3, ~65 ppm): The carbon atom bonded to the ether oxygen (C3) is significantly deshielded due to the electronegativity of the oxygen atom. Ether carbons typically resonate in the 50-80 ppm range.[6]

-

Benzylic Methylene Carbon (C4, ~73 ppm): The methylene carbon of the benzyl group is also attached to an oxygen atom, resulting in a downfield shift. Its chemical shift is slightly higher than C3 due to the combined influence of the oxygen and the aromatic ring.

-

Aromatic Carbons (C5-C8, ~127-138 ppm): The sp² hybridized carbons of the benzene ring appear in the aromatic region of the spectrum.

-

Quaternary Carbon (C5, ~138 ppm): The carbon atom to which the benzyloxy group is attached (ipso-carbon) is the most downfield of the aromatic signals. Quaternary carbons often show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[7]

-

Ortho, Meta, and Para Carbons (C6, C7, C8, ~127-128 ppm): The remaining aromatic carbons appear in a narrow range. The ortho and meta carbons are chemically equivalent due to free rotation around the C-C bond, leading to overlapping signals. The para carbon will have a slightly different chemical shift.

-

Conclusion

This technical guide has provided a comprehensive overview of the 13C NMR chemical shifts of this compound. By combining theoretical principles, a detailed experimental protocol, and an in-depth analysis of predicted spectral data, this document serves as a practical resource for scientists and researchers. The structural insights gained from 13C NMR are indispensable for the unambiguous identification and characterization of this and other complex organic molecules in the fields of chemistry and drug development.

References

- Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

- StudySmarter. (2023, October 20). Factors Affecting Chemical Shift. [Link]

- Filo. (2025, June 22). Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. [Link]

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]

- PubChem. (n.d.). This compound. [Link]

- Doc Brown's Chemistry. (n.d.).

Sources

- 1. CASPRE [caspre.ca]

- 2. Visualizer loader [nmrdb.org]

- 3. acdlabs.com [acdlabs.com]

- 4. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. CASCADE [nova.chem.colostate.edu]

- 7. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the FT-IR Analysis of 3-(Benzyloxy)propanal for Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-(benzyloxy)propanal. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of FT-IR analysis as applied to this specific molecule, offering field-proven insights into spectral interpretation, experimental design, and data validation.

Introduction: The Role of FT-IR in Characterizing this compound

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of molecules is paramount. This compound, a bifunctional molecule incorporating an aldehyde, an ether, and an aromatic ring, presents a unique spectroscopic fingerprint. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for verifying the presence of its key functional groups. The vibrational modes of the carbonyl, ether, and aromatic moieties absorb infrared radiation at characteristic frequencies, providing a powerful tool for identity confirmation and purity assessment. This guide will dissect the expected FT-IR spectrum of this compound, grounding the analysis in the fundamental principles of molecular vibrations.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound (C₁₀H₁₂O₂) dictates its infrared spectrum. The molecule consists of a propanal backbone, with a benzyloxy group attached at the 3-position. This arrangement gives rise to several key functional groups, each with distinct vibrational characteristics.

-

Aldehyde Group (-CHO): This group is characterized by a strong carbonyl (C=O) stretching vibration and a unique C-H stretching vibration of the aldehyde proton.

-

Ether Linkage (Ar-O-CH₂-): The carbon-oxygen-carbon linkage, specifically an aryl alkyl ether, will exhibit characteristic asymmetric and symmetric stretching vibrations.

-

Aromatic Ring (C₆H₅-): The benzene ring displays sharp aromatic C-H stretching absorptions and characteristic C=C in-ring stretching vibrations.

-

Aliphatic Chain (-CH₂-CH₂-): The methylene groups in the propyl chain will show typical aliphatic C-H stretching and bending vibrations.

Understanding these individual components is the foundation for interpreting the full spectrum of the molecule.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality FT-IR spectrum of this compound, which is typically a liquid at room temperature.

Sample Preparation (Attenuated Total Reflectance - ATR)

Given its liquid form, the most efficient and common method for analyzing this compound is using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, often with a diamond or zinc selenide crystal.

-

Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Run a background spectrum of the clean, empty crystal to ensure no residual contaminants are present. The resulting background should be a flat line with minimal atmospheric (CO₂ and H₂O) absorptions.

-

Sample Application: Apply a small drop (typically 1-2 µL) of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: If using a pressure clamp, apply consistent and even pressure to ensure good contact between the liquid sample and the ATR crystal. This is crucial for obtaining a strong and reproducible signal.

Instrument Parameters

For a typical mid-IR analysis, the following instrument parameters are recommended:

| Parameter | Recommended Setting | Rationale |

| Scan Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrations of most organic functional groups. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for distinguishing closely spaced peaks without introducing excessive noise. |

| Number of Scans | 16 - 32 | Co-adding multiple scans improves the signal-to-noise ratio (S/N) of the spectrum. |

| Apodization | Happ-Genzel | A standard function that provides a good balance between peak shape and resolution. |

Analysis and Interpretation of Key Spectral Peaks

The FT-IR spectrum of this compound is a composite of the absorptions from its constituent functional groups. The following sections detail the expected key peaks and their assignments.

The Aldehyde Signature

The presence of the aldehyde group is confirmed by two highly characteristic sets of peaks:

-

C=O Carbonyl Stretch: A very strong and sharp absorption band is expected in the region of 1740-1720 cm⁻¹ [1][2]. This peak is one of the most prominent in the spectrum due to the large change in dipole moment during the C=O bond vibration. Its position within this range can be subtly influenced by the electronic environment.

-

Aldehydic C-H Stretch: A pair of weaker, but highly diagnostic, peaks are anticipated in the 2830-2695 cm⁻¹ region[1]. Often, one peak appears around 2720 cm⁻¹ and may look like a shoulder on the more intense aliphatic C-H stretching bands[1]. The presence of this doublet, resulting from Fermi resonance, is a definitive indicator of an aldehyde functional group[3][4].

The Ether and Aromatic Framework

The benzyloxy moiety contributes several key absorptions:

-

Aromatic C-H Stretch: Look for one or more sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[5][6][7][8]. These are characteristic of C-H bonds where the carbon is part of an aromatic ring.

-

Aromatic C=C In-Ring Stretch: A series of medium to strong absorptions are expected in the 1600-1450 cm⁻¹ region, which are due to the stretching vibrations within the benzene ring[5][6][8]. Commonly, two distinct bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-O-C Ether Stretch: As an aryl alkyl ether, this compound is expected to show two strong C-O stretching bands. An asymmetric stretch typically appears around 1250 cm⁻¹ , and a symmetric stretch is found near 1040 cm⁻¹ [9]. The C-O stretch for aliphatic ethers is also found in the 1300-1000 cm⁻¹ range[10][11][12][13].

-

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region can indicate the substitution pattern of the aromatic ring[5][8]. For a monosubstituted benzene ring (the benzyl group), a strong peak is expected between 770-730 cm⁻¹ and another between 710-690 cm⁻¹.

The Aliphatic Backbone

-

Aliphatic C-H Stretch: Strong to medium absorption bands will be present in the region of 3000-2850 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) groups in the propanal chain[1].

Data Summary and Visualization

The expected key FT-IR peaks for this compound are summarized in the table below for quick reference.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium |

| 3000 - 2850 | Aliphatic C-H (-CH₂-) | Stretch | Strong |

| 2830 - 2700 | Aldehyde C-H | Stretch (often a doublet) | Weak to Medium |

| 1740 - 1720 | Aldehyde C=O | Stretch | Very Strong |

| 1600 - 1450 | Aromatic C=C | In-Ring Stretch | Medium to Strong |

| ~1250 | Aryl Alkyl Ether C-O | Asymmetric Stretch | Strong |

| ~1040 | Aryl Alkyl Ether C-O | Symmetric Stretch | Strong |

| 900 - 675 | Aromatic C-H | Out-of-Plane Bend | Strong |

Diagrammatic Representation of Functional Groups and IR Regions

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic absorption regions in an FT-IR spectrum.

Caption: Correlation of this compound functional groups to their IR absorption regions.

Conclusion: A Self-Validating Approach

The FT-IR analysis of this compound provides a robust method for its structural verification. By systematically identifying the characteristic peaks for the aldehyde, ether, and aromatic functionalities, a high degree of confidence in the compound's identity can be achieved. The simultaneous presence of a strong carbonyl absorption around 1730 cm⁻¹, the distinctive aldehydic C-H doublet near 2720 cm⁻¹, the aromatic C-H stretches above 3000 cm⁻¹, and the strong ether C-O bands around 1250 cm⁻¹ and 1040 cm⁻¹ collectively form a unique spectral signature. This guide provides the foundational knowledge for researchers and drug development professionals to expertly interpret these spectra, ensuring the integrity of their materials and the reliability of their subsequent research.

References

- Spectroscopy of Ethers - Chemistry LibreTexts. (2024).

- IR Spectroscopy Tutorial: Aldehydes. (n.d.). UCLA Chemistry.

- IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry.

- Spectroscopy of Ethers | Organic Chemistry Class Notes. (n.d.). Fiveable.

- Aldehyde IR Spectroscopy. (2024). Berkeley Learning Hub.

- What characteristic peaks are seen for aldehydes in IR spectroscopy? (n.d.). TutorChase.

- 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Osu.pb.unizin.org.

- B. Smith. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- Aldehyde infrared spectra. (n.d.). Chemistry.stackexchange.com.

- Ether Infrared spectra. (n.d.). Chemistry.stackexchange.com.

- CH 336: Aldehyde Spectroscopy. (2020). Oregon State University.

- 15.7 Spectroscopy of Aromatic Compounds. (2023). OpenStax.

- Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025). International Journal of Advanced Scientific Research.

- 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Osu.pb.unizin.org.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. tutorchase.com [tutorchase.com]

- 3. Chemistry: Aldehyde infrared spectra [openchemistryhelp.blogspot.com]

- 4. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. allscientificjournal.com [allscientificjournal.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. spectroscopyonline.com [spectroscopyonline.com]

Mass spectrometry fragmentation pattern of 3-(Benzyloxy)propanal

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(Benzyloxy)propanal

Authored by a Senior Application Scientist

Foreword: Deconstructing Complexity in Molecular Analysis

In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of progress. This compound, a molecule incorporating an aldehyde, an ether linkage, and an aromatic system, presents a compelling case study for mass spectrometry analysis. Its multifunctional nature gives rise to a rich and informative fragmentation pattern that, when correctly interpreted, serves as a definitive structural fingerprint.

This guide eschews a simplistic, templated approach. Instead, it is structured to mirror the logical workflow of a scientist interrogating an unknown compound. We will first build a foundational understanding of the molecule's inherent chemical predispositions. Subsequently, we will dissect the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. The causality behind each cleavage and rearrangement will be explained, grounded in the principles of ion stability and reaction mechanisms. This document is designed not merely as a protocol but as a self-validating framework for the analysis of bifunctional molecules, empowering researchers to move from spectral data to confident structural assignment.

Molecular Profile of this compound

Before delving into its fragmentation behavior, it is essential to understand the structural characteristics of this compound that will dictate its journey through the mass spectrometer.

-

Molecular Formula: C₁₀H₁₂O₂[1]

-

Molecular Weight (Monoisotopic): 164.08 Da[1]

-

Key Structural Features:

-

Terminal Aldehyde (-CHO): A reactive functional group susceptible to characteristic cleavages.

-

Benzyl Ether Moiety (C₆H₅-CH₂-O-): Contains a labile benzylic C-O bond and a stable aromatic ring, which heavily influences fragmentation.

-

Propyl Linker (-O-CH₂-CH₂-C-): An aliphatic chain that provides sites for alpha and inductive cleavages.

-

The interplay between these groups under ionization energy governs the resulting mass spectrum. The benzyl group, in particular, is known to direct fragmentation to produce the highly stable tropylium cation, often resulting in the most abundant ion in the spectrum.[2]

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a high-energy technique that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. The resulting spectrum is a complex but highly specific fingerprint of the molecule's structure.

Primary Fragmentation Mechanisms

Upon impact with a high-energy electron (typically 70 eV), this compound forms a radical cation, M+•, at m/z 164. This molecular ion is energetically unstable and rapidly undergoes fragmentation through several competing pathways.

-

Benzylic C-O Bond Cleavage (The Dominant Pathway): The most facile cleavage occurs at the weakest bond, the benzylic carbon-oxygen bond. This heterolytic cleavage is strongly favored because it leads to the formation of the benzyl cation (C₇H₇⁺), which immediately rearranges into the exceptionally stable, aromatic tropylium ion.[2] This ion is observed at m/z 91 and is almost invariably the base peak in the mass spectra of benzyl-containing compounds.

-

Alpha-Cleavage at the Ether Oxygen: Cleavage of the C-C bond alpha to the ether oxygen results in the loss of an ethyl-aldehyde radical. This pathway produces a stable, resonance-stabilized oxonium ion at m/z 107 .

-

Aldehyde-Specific Fragmentations: The aldehyde group directs its own set of cleavages.[3][4]

-

Loss of Formyl Radical (•CHO): Alpha-cleavage at the carbonyl group can expel a formyl radical (mass 29 Da), yielding an ion at m/z 135 .

-

Loss of Hydrogen Radical (H•): Cleavage of the aldehydic C-H bond results in an [M-1]⁺ ion at m/z 163 . This peak is typically of low intensity but is a diagnostic feature for aldehydes.[3]

-

-

Secondary Fragmentations:

-

The tropylium ion (m/z 91) can undergo further fragmentation by losing a neutral acetylene molecule (C₂H₂) to produce the C₅H₅⁺ ion at m/z 65 .[5]

-

Visualizing the EI Fragmentation Pathway

The logical flow of these competing fragmentation events can be visualized as follows:

Caption: Predicted EI fragmentation of this compound.

Summary of Expected EI Fragments

| m/z | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Abundance |

| 164 | [C₁₀H₁₂O₂]⁺• | Molecular Ion | Low |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of H• from aldehyde | Low |

| 135 | [C₉H₁₁O]⁺ | Loss of •CHO from aldehyde | Moderate |

| 107 | [C₇H₇O]⁺ | α-cleavage at ether oxygen | Moderate to High |

| 91 | [C₇H₇]⁺ (Tropylium) | Benzylic C-O cleavage | 100% (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation | Low to Moderate |

| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from tropylium ion | Moderate |

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Structural information is obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

Precursor Ion Formation

In positive ion mode ESI, this compound (MW 164.08) will readily form a protonated molecule at m/z 165.09 . Depending on the solvent system, sodium adducts, [M+Na]⁺, at m/z 187.07 may also be observed. The protonation can occur at either the carbonyl oxygen or the ether oxygen, leading to different fragmentation behaviors.

MS/MS Fragmentation of [M+H]⁺ (m/z 165)

The fragmentation of the protonated molecule is driven by the formation of stable neutral losses and stable product ions.

-

Formation of the Benzyl Cation (m/z 91): Similar to the EI pathway, a major fragmentation route involves the cleavage of the protonated ether linkage. This results in the formation of the stable benzyl cation at m/z 91 and the neutral loss of 3-hydroxypropanal (74 Da). This is often the most intense fragment in the MS/MS spectrum.

-

Loss of Benzyl Alcohol: A common rearrangement pathway for protonated benzyl ethers involves the transfer of a proton and subsequent elimination of a neutral benzyl alcohol molecule (C₆H₅CH₂OH, 108 Da).[6][7] This pathway yields a product ion at m/z 57 , corresponding to the protonated propenal cation [CH₂=CH-CHO + H]⁺.

-

Loss of Carbon Monoxide: Protonated aldehydes are known to lose neutral carbon monoxide (CO, 28 Da) upon CID.[8][9][10] This would produce an ion at m/z 137 .

Visualizing the ESI-MS/MS Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Summary of Expected ESI-MS/MS Fragments

| Precursor m/z | Product m/z | Neutral Loss (Da) | Proposed Product Ion Structure | Fragmentation Pathway |

| 165.09 | 91.05 | 74.04 | [C₇H₇]⁺ | Cleavage of protonated ether |

| 165.09 | 57.03 | 108.06 | [C₃H₅O]⁺ | Rearrangement and loss of benzyl alcohol |

| 165.09 | 137.10 | 28.00 | [C₉H₁₃O]⁺ | Loss of carbon monoxide |

Recommended Experimental Protocol

This protocol outlines a self-validating workflow for acquiring high-quality mass spectra of this compound.

Objective

To acquire high-resolution EI (via GC-MS) and ESI-MS/MS spectra to confirm the structure of this compound by correlating empirical data with the predicted fragmentation patterns.

Materials and Instrumentation

-

Analyte: this compound, >98% purity

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Water; Heptane (for GC).

-

Reagents: Formic Acid (LC-MS grade)

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

Liquid Chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

Procedure: GC-EI-MS Analysis

-

System Preparation:

-

Ensure the GC-MS system has been recently tuned and calibrated according to the manufacturer's specifications.

-

Condition the GC column (e.g., a DB-5ms or equivalent) by running a temperature gradient to remove any contaminants.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in heptane.

-

Create a working solution of 10 µg/mL by diluting the stock solution with heptane.

-

-

GC-MS Method:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow of 1.0 mL/min

-

Oven Program: Initial temperature 60 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

MS Source Temperature: 230 °C

-

MS Quad Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40 - 400

-

-

Data Analysis:

-

Identify the chromatographic peak for this compound.

-

Extract the mass spectrum from the peak apex.

-

Compare the observed fragments (especially the base peak at m/z 91) with the predicted fragments in Table 2.3.

-

Procedure: LC-ESI-MS/MS Analysis

-

System Preparation:

-

Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using the manufacturer's recommended calibration solution. This ensures high mass accuracy.

-

-

Sample Preparation: